molecular formula C12H14BClO3 B12497268 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride

Cat. No.: B12497268
M. Wt: 252.50 g/mol
InChI Key: FCXQUGIXRHENKU-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride is an organic compound with the molecular formula C12H14BClO3. This compound is part of the boronic acid derivatives family, which are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride typically involves the reaction of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Amides, esters, and thioesters.

    Hydrolysis: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.

    Coupling reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride is unique due to its combination of a boronic ester and an acyl chloride functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}BClO3_3
  • Molecular Weight : 252.50 g/mol
  • CAS Number : Not available
  • Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to exhibit inhibitory effects on several key enzymes involved in metabolic pathways:

  • Enzyme Inhibition :
    • Moderate inhibition towards maltase α-glucosidase (IC50_{50} = 188 μM).
    • Weak inhibition against bovine liver β-glucosidase (IC50_{50} = 543 μM) and β-galactosidase (IC50_{50} = 333 μM) .

Biological Activity Data

The following table summarizes the inhibitory effects of related compounds and their biological activity profiles:

CompoundTarget EnzymeIC50_{50} (μM)Efficacy Level
This compoundMaltase α-glucosidase188Moderate
4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholineBovine liver β-glucosidase543Weak
4-chloro-benzamide derivativesRET kinaseModerate to HighPromising for cancer therapy

Study on Cell Growth Inhibition

A study evaluated the cell growth inhibition potential of various borylated compounds, including derivatives of benzamides. The results indicated that while some compounds displayed significant inhibition in cancer cell lines (HT29, U87), others had minimal effects on normal cell lines (MCF10A). Specifically:

  • HT29 : 69% inhibition
  • U87 : 21% inhibition
  • MCF10A : 2% inhibition

This suggests that the selectivity for cancer cells over normal cells is a critical factor in the development of therapeutic agents .

Mechanism Insights

The mechanism by which these compounds exert their effects appears to involve the disruption of metabolic pathways critical for cell survival. For instance:

  • Inhibition of nicotinamide adenine dinucleotide kinase (NADK) leads to reduced levels of NADP and NADPH, destabilizing dihydrofolate reductase (DHFR), which is pivotal in DNA synthesis and repair .

Properties

Molecular Formula

C12H14BClO3

Molecular Weight

252.50 g/mol

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride

InChI

InChI=1S/C12H14BClO3/c1-12(2)7-16-13(17-8-12)10-5-3-4-9(6-10)11(14)15/h3-6H,7-8H2,1-2H3

InChI Key

FCXQUGIXRHENKU-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)Cl

Origin of Product

United States

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